molecular formula C28H28N6O3S B2852088 N-cyclohexyl-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide CAS No. 1043891-85-5

N-cyclohexyl-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide

Cat. No.: B2852088
CAS No.: 1043891-85-5
M. Wt: 528.63
InChI Key: HWHDXCVCFXJFHM-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a complex organic compound with a unique structure that makes it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin and imidazo[1,2-c]quinazolin cores. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions typically include heating under reflux with methanol sodium (MeONa) in butanol (BuOH) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide has several scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Medicine: The compound has potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidin and imidazo[1,2-c]quinazolin derivatives, which share structural features and chemical properties. Examples include:

  • Pyrido[2,3-d]pyrimidin-5-one derivatives
  • Pyrido[2,3-d]pyrimidin-7-one derivatives

Uniqueness

N-cyclohexyl-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O3S/c35-24(30-18-8-2-1-3-9-18)14-13-22-27(37)34-26(31-22)20-10-4-5-11-21(20)32-28(34)38-17-19-16-25(36)33-15-7-6-12-23(33)29-19/h4-7,10-12,15-16,18,22H,1-3,8-9,13-14,17H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHDXCVCFXJFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=CC=CC6=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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